molecular formula C5H7BrN2 B027362 3-(Bromomethyl)-1-methyl-1H-pyrazole CAS No. 102846-13-9

3-(Bromomethyl)-1-methyl-1H-pyrazole

Cat. No. B027362
M. Wt: 175.03 g/mol
InChI Key: MYHUFJLABUEBLV-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-methyl-1H-pyrazole, also known as 3-BMP, is a synthetic compound that is widely used in scientific research. It is a member of the pyrazole family, which consists of a five-membered ring containing three nitrogen atoms and two carbon atoms. 3-BMP is a versatile compound that is used in a variety of laboratory experiments, including organic synthesis, enzymatic reactions, and drug development.

Scientific Research Applications

  • Starting Material for Functionalization Reactions : A study highlighted that 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole, a related compound, is a valuable starting material for further functionalization reactions, offering potential precursors for condensed systems involving a ring-oxygen atom (Kleizienė et al., 2009).

  • Preparation of Multifunctional Pyrazole Compounds : Difunctional pyrazole derivatives, which may include compounds like 3-(Bromomethyl)-1-methyl-1H-pyrazole, are used as starting materials for the preparation of new multifunctional pyrazole compounds. These compounds can act as compartmental dinucleating ligand scaffolds for controlled assembly of bimetallic complexes (Röder et al., 2001).

  • Cytostatic Activity : Bromomethylpyrazole nucleosides, produced by bromination of 3,5-dimethylpyrazole nucleosides, demonstrate cytostatic activity against HeLa cell cultures, suggesting potential applications in cancer research (Lópe et al., 1980).

  • Antifungal and Antibacterial Properties : Some studies have shown that pyrazole derivatives, including those related to 3-(Bromomethyl)-1-methyl-1H-pyrazole, exhibit promising antitumor, antifungal, and antibacterial properties. Their structure and pharmacophore sites have been confirmed through X-ray crystallography, indicating their potential in medicinal chemistry (Titi et al., 2020).

  • Catalytic Activity in Chemical Reactions : Bulky bis(pyrazolyl)palladium complexes, which could be derived from pyrazole compounds like 3-(Bromomethyl)-1-methyl-1H-pyrazole, have shown promising catalytic activity in Suzuki-Miyaura cross-coupling reactions. This suggests the potential for further improvements through fine-tuning of electrophilic and steric properties (Ocansey et al., 2018).

properties

IUPAC Name

3-(bromomethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-8-3-2-5(4-6)7-8/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHUFJLABUEBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543538
Record name 3-(Bromomethyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-1-methyl-1H-pyrazole

CAS RN

102846-13-9
Record name 3-(Bromomethyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Single Crystal - researchgate.net
The single crystal X-ray diffraction studies were carried out on a Bruker Kappa Photon CMOS CCD diffractometer equipped with Mo K α radiation (λ= 0.71073 Å). Crystals of the subject …
Number of citations: 2 www.researchgate.net

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